4-methoxy-7-methyl-1H-indazole
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 4-methoxy-7-methyl-1H-indazole is built upon the fundamental indazole scaffold, which consists of a benzene ring fused to a pyrazole ring. The systematic name for this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, designating it as this compound. The molecular formula is established as C₉H₁₀N₂O, with a molecular weight of 162.19 grams per mole. The compound is assigned Chemical Abstracts Service registry number 1082041-64-2, which serves as its unique chemical identifier in scientific databases.
The structural framework incorporates two distinct functional groups strategically positioned on the indazole core. The methoxy group (-OCH₃) is positioned at the 4-position of the benzene ring, while a methyl group (-CH₃) occupies the 7-position. This substitution pattern creates a specific electronic environment that influences the compound's chemical reactivity and physical properties. The Simplified Molecular Input Line Entry System representation is documented as CC1=CC=C(OC)C2=C1NN=C2, providing a linear notation that captures the complete molecular connectivity.
The three-dimensional molecular geometry reveals important structural features that govern the compound's behavior. The indazole ring system maintains planarity, which is characteristic of aromatic heterocycles. The methoxy substituent introduces additional conformational considerations due to the rotation around the carbon-oxygen bond connecting the methoxy group to the aromatic ring. The International Chemical Identifier string 1S/C9H10N2O/c1-6-3-4-8(12-2)7-5-10-11-9(6)7/h3-5H,1-2H3,(H,10,11) provides a standardized representation of the molecular structure that facilitates database searches and computational studies.
Properties
IUPAC Name |
4-methoxy-7-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-8(12-2)7-5-10-11-9(6)7/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDWULAGTVYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306141 | |
| Record name | 4-Methoxy-7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-64-2 | |
| Record name | 4-Methoxy-7-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-7-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis via Functionalized Precursors and Ring Closure
A commonly reported approach for preparing substituted indazoles, including 4-methoxy-7-methyl derivatives, involves the following general sequence:
Preparation of a functionalized intermediate : Starting from a suitably substituted aromatic precursor (e.g., 2-bromo-4-fluorotoluene or 2-nitroacetophenone derivatives), lithiation or nucleophilic substitution reactions introduce formyl or oxime functionalities.
Conversion to oxime or methoxylamine derivatives : Reaction of the aldehyde intermediate with methoxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) forms the corresponding oxime ether intermediate.
Cyclization to indazole ring : Treatment of the oxime intermediate with hydrazine hydrate under heating induces ring closure, forming the indazole core with the desired substitution pattern.
Purification and isolation : The final product is purified by extraction, recrystallization (e.g., from toluene or ethanol), and chromatographic methods to achieve high purity.
Example Reaction Conditions (adapted from related indazole syntheses):
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Lithiation & Formylation | Lithium diisopropylamide (LDA), DMF, THF | -78 °C | 1-2 hours | ~91 |
| Oxime Formation | Methoxylamine hydrochloride, K2CO3, ethanol | Room temperature | 3-5 hours | Not specified |
| Cyclization | Hydrazine hydrate, ethanol | 70 °C | 9 hours | ~86.5 |
This approach is exemplified in the synthesis of related 4-bromo-5-methyl-1H-indazole derivatives, which share similar ring closure and substitution strategies, indicating feasibility for 4-methoxy-7-methyl analogs with appropriate precursor modification.
Alternative Synthetic Routes
Electrophilic substitution on indole precursors : Starting from 4-methoxy-7-methylindole, electrophilic substitution reactions can introduce the nitrogen atom to form the indazole ring, although this is less common due to regioselectivity challenges.
Palladium-catalyzed cross-coupling reactions : Coupling of indolylboronic acids with aryl halides under palladium catalysis has been reported for indole derivatives and can be adapted for indazole synthesis with proper functional group positioning.
Nitration and reduction sequences : For related indazole derivatives, nitration of acetophenone derivatives followed by reduction to aminoacetophenones enables subsequent diazotization and cyclization steps to form the indazole ring.
Research Findings and Analytical Data
The ring closure step using hydrazine hydrate is critical and requires careful control of temperature and reaction time to achieve high yields (~86.5%) and purity.
Purification by recrystallization from toluene or ethanol affords the product with high purity, confirmed by HPLC and spectroscopic methods.
Characterization techniques such as ^1H NMR, ^13C NMR, mass spectrometry, and melting point analysis are essential to confirm the substitution pattern and structural integrity of 4-methoxy-7-methyl-1H-indazole.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Lithiation and formylation | Lithium diisopropylamide, DMF, THF | -78 °C | 1-2 hours | Generates aldehyde intermediate |
| 2 | Oxime ether formation | Methoxylamine hydrochloride, K2CO3, ethanol | Room temp | 3-5 hours | Forms methoxy oxime intermediate |
| 3 | Ring closure (cyclization) | Hydrazine hydrate, ethanol | 70 °C | 9 hours | Forms indazole ring |
| 4 | Purification | Extraction, drying, recrystallization | Ambient | Variable | Yields ~86.5% |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-7-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups into the indazole ring.
Scientific Research Applications
Anticancer Activity
The indazole scaffold, particularly derivatives like 4-methoxy-7-methyl-1H-indazole, has been extensively studied for its anticancer properties. Research indicates that compounds containing the indazole ring can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : Studies have shown that indazole derivatives can induce apoptosis in cancer cells by modulating critical pathways such as the Bcl2 family and the p53/MDM2 pathway. For instance, a synthesized indazole derivative demonstrated significant inhibitory effects against chronic myeloid leukemia (K562) cells with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .
- Clinical Relevance : The structural modifications of indazoles have led to the development of several compounds currently under clinical trials or approved for use, such as Entrectinib and Pazopanib, which target specific kinases involved in cancer progression .
Anti-inflammatory Properties
Indazole derivatives have also been investigated for their anti-inflammatory effects. The 4-methoxy group enhances the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Research Findings : Various studies have reported that indazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests their potential utility in conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, particularly against bacterial strains.
- Efficacy Against Pathogens : Research indicates that certain indazole derivatives exhibit antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound is another area of interest.
Mechanism of Action
The mechanism of action of 4-methoxy-7-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Substituent positioning and functional groups critically influence the physicochemical and biological properties of indazole derivatives. Below is a comparative analysis of structurally related compounds:
Figure 1. Structural comparison of substituted indazoles.
Physicochemical Properties
- Lipophilicity : The methyl group in this compound increases logP compared to 4-methoxy-1H-indazole, enhancing membrane permeability .
- Electron Effects : Methoxy groups are electron-donating, stabilizing the indazole ring, while bromo or chloro substituents (e.g., in 4-bromo-7-methoxy-1H-indazole) introduce electron-withdrawing effects, altering reactivity .
- Solubility: Amino-substituted derivatives (e.g., 4-amino-1H-indazole) exhibit higher aqueous solubility due to hydrogen-bonding capacity .
Biological Activity
4-Methoxy-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. The presence of both methoxy and methyl groups in this compound enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C_{10}H_{10}N_2O
- CAS Number : 1082041-64-2
The unique arrangement of its substituents contributes to its biological activity, particularly in terms of enzyme interactions and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may modulate the activity of various enzymes and receptors, leading to significant biochemical effects. For instance, it has been studied for its potential as an antimicrobial , antiviral , and anticancer agent.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.15 |
| HCT116 | 4.89 |
| A549 | >10 |
| 4T1 | 0.80 |
These results indicate that the compound is particularly effective against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116) while showing less potency against lung cancer cells (A549) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses significant activity against various bacterial strains, which may be attributed to its structural characteristics that enhance membrane permeability and inhibit key metabolic pathways in bacteria .
Antiviral Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential antiviral activity. It may inhibit viral replication by targeting specific viral proteins or pathways involved in the viral life cycle. Further research is needed to elucidate the exact mechanisms involved .
Case Studies
Case Study 1: Antiproliferative Effects on Cancer Cells
In a study evaluating the effects of various indazole derivatives on cancer cell lines, this compound was found to induce apoptosis in 4T1 cells through mitochondrial pathways. The treatment resulted in increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2 .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of several indazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, outperforming some conventional antibiotics at comparable concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning of substituents on the indazole ring significantly affects biological activity. For example, electron-donating groups like methoxy at the 4-position enhance activity, while bulky or electron-withdrawing groups can diminish it .
Q & A
Basic Research Questions
What are the recommended safety protocols when handling 4-methoxy-7-methyl-1H-indazole in laboratory settings?
Answer:
this compound requires strict safety measures due to its acute toxicity (Category 4, H302) and irritant properties (H315 for skin, H319 for eyes). Key protocols include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particles are generated .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure (H335) .
- First Aid: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation .
- Storage: Keep in a cool, dry place away from oxidizing agents to prevent instability .
How can researchers optimize the synthesis of this compound?
Answer:
Optimization strategies for synthesis (e.g., via naphthalen-1-one and 4-methoxyphenylhydrazine hydrochloride reactions) include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Catalyst Screening: Test acid catalysts (e.g., HCl) under reflux conditions to improve yield .
- Purification: Employ column chromatography (silica gel, 20% EtOAc-hexane) to isolate pure amorphous solids, achieving ~75% yield .
What spectroscopic methods are effective for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H NMR (400 MHz, CDCl3) identifies aromatic protons (δ 7.0–8.0 ppm) and methoxy/methyl groups (δ 3.8–2.5 ppm) .
- Mass Spectrometry: Confirm molecular weight (162.19 g/mol) via ESI-MS .
- Elemental Analysis: Validate purity by comparing calculated vs. experimental C, H, N, O percentages .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
Answer:
- Derivative Synthesis: Introduce substituents (e.g., halogens, aryl groups) at positions 3 and 5 to modify electronic properties .
- Biological Assays: Test derivatives against target proteins (e.g., kinases, receptors) using enzymatic inhibition assays or cell-based models .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide SAR .
What in vitro/in vivo models assess the biological activity of this compound?
Answer:
- In Vitro:
- In Vivo:
How should researchers address discrepancies in toxicological data for this compound?
Answer:
- Data Reconciliation: Compare results across studies (e.g., IARC vs. NTP classifications) to identify methodological differences (e.g., dosing regimens, exposure duration) .
- Mechanistic Studies: Conduct genotoxicity assays (Ames test, comet assay) to clarify carcinogenic potential .
- Meta-Analysis: Aggregate data from peer-reviewed studies to establish consensus thresholds for safe exposure levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
